![molecular formula C15H19N3O2 B4750658 N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)
N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide
Overview
Description
N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide, commonly known as IBR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBR belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of IBR involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. IBR has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
IBR has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. IBR has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of IBR is its high potency and specificity towards its target enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, one of the limitations of IBR is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of IBR. One of the potential applications of IBR is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. IBR has also been found to exhibit potential anti-viral activity and could be explored as a potential treatment for viral infections. Further research is needed to fully understand the mechanism of action of IBR and its potential therapeutic applications.
Scientific Research Applications
IBR has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. IBR has also been shown to have a potential role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[2-(2-methylpropanoylamino)ethyl]-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)14(19)16-7-8-17-15(20)13-9-11-5-3-4-6-12(11)18-13/h3-6,9-10,18H,7-8H2,1-2H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCLVIDNJDPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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